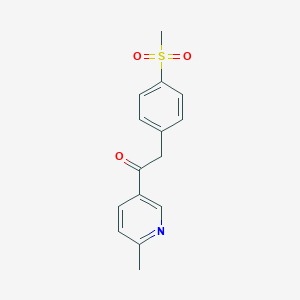

1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone

描述

Discovery and Development

The discovery and development of 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone emerged from the broader scientific pursuit of selective COX-2 inhibitors during the late 20th century. The compound was first synthesized as part of Merck's comprehensive drug discovery program aimed at developing etoricoxib, which was ultimately patented in 1996 and received its first medical approval in 2002. The development trajectory of this intermediate compound reflects the pharmaceutical industry's response to the critical need for anti-inflammatory medications with reduced gastrointestinal toxicity, a limitation that had long plagued traditional NSAIDs.

The historical significance of this compound is intrinsically linked to the discovery of the COX-2 enzyme in 1988 by Daniel Simmons at Brigham Young University, with the mouse COX-2 gene subsequently cloned by Harvey Herschman at UCLA in 1991. This foundational research provided the scientific rationale for developing selective COX-2 inhibitors, creating the pathway for compounds like the subject intermediate to emerge as crucial building blocks in advanced pharmaceutical synthesis. The compound's molecular structure, featuring a 6-methylpyridin-3-yl moiety connected to a 4-(methylsulfonyl)phenyl group through an ethanone linkage, was specifically designed to facilitate the construction of etoricoxib's complex pyrazolopyridine framework.

Early synthetic approaches to this intermediate involved multi-step processes that were often inefficient and required harsh reaction conditions. The initial methods described in various patent applications, including those referenced in WO 99/55830 and WO 99/15503, demonstrated the compound's utility but highlighted the need for more efficient synthetic protocols. These early developments laid the groundwork for subsequent innovations in synthetic methodology, driving researchers to explore novel catalytic systems and reaction conditions that would ultimately make large-scale production economically viable.

Significance in Medicinal Chemistry Research

The significance of this compound in medicinal chemistry research extends far beyond its role as a simple synthetic intermediate. This compound has served as a crucial structure-activity relationship (SAR) probe in understanding the molecular requirements for COX-2 selectivity, contributing valuable insights into the binding pocket characteristics of the COX-2 enzyme. Research utilizing this intermediate has helped elucidate the specific structural features necessary for achieving the delicate balance between anti-inflammatory efficacy and gastrointestinal safety that defines successful COX-2 inhibitors.

The compound's molecular weight of 289.36 g/mol and its unique combination of heterocyclic and aromatic functionalities make it an ideal candidate for studying drug-target interactions. The methylsulfonyl group, in particular, has been identified as a critical pharmacophore element that contributes to the selectivity profile of the resulting COX-2 inhibitors. Studies examining the compound's binding interactions have revealed that the sulfone functionality provides essential hydrogen bonding opportunities with specific amino acid residues in the COX-2 active site, contributing to both potency and selectivity.

Furthermore, this intermediate has facilitated research into innovative synthetic methodologies, particularly in the realm of transition metal-catalyzed cross-coupling reactions. The presence of the pyridine nitrogen and the electron-withdrawing sulfone group creates unique electronic properties that have challenged synthetic chemists to develop novel catalytic systems. These research efforts have not only improved the synthesis of etoricoxib but have also contributed to the broader field of heterocyclic chemistry, influencing the development of new synthetic tools for pharmaceutical research.

Evolution as a Key Pharmaceutical Intermediate

The evolution of this compound as a key pharmaceutical intermediate reflects the dynamic nature of drug development and the continuous pursuit of synthetic efficiency. Initially synthesized through traditional multi-step approaches involving cyanide chemistry and harsh oxidation conditions, the compound has undergone significant synthetic evolution driven by both economic and environmental considerations. Modern synthetic approaches have eliminated the need for dangerous reagents like cyanides and have introduced more sustainable methodologies that align with green chemistry principles.

Recent innovations in the synthesis of this intermediate have focused on developing single-step or two-step processes that dramatically improve overall efficiency. Patent literature from 2013 describes highly efficient water-based synthetic protocols that utilize environmentally benign reaction media while achieving superior yields and productivity. These advances represent a paradigm shift from traditional organic solvent-based processes to more sustainable aqueous systems, demonstrating the compound's role in driving innovation in pharmaceutical manufacturing.

The compound's evolution has also been influenced by regulatory considerations and the need for robust, scalable manufacturing processes. As etoricoxib gained approval in over 63 countries worldwide as of 2007, the demand for reliable, high-quality intermediate production became critical. This commercial pressure has driven continuous improvements in synthetic methodology, resulting in processes that achieve purities of 97% or higher while maintaining cost-effectiveness. The development of these advanced synthetic protocols has established this intermediate as a benchmark for efficient pharmaceutical manufacturing.

Position in Contemporary Anti-inflammatory Research

In contemporary anti-inflammatory research, this compound occupies a unique position as both a proven pharmaceutical intermediate and a platform for next-generation drug discovery. Current research efforts are exploring modifications to the basic structure to develop improved COX-2 inhibitors with enhanced safety profiles and broader therapeutic applications. The compound serves as a starting point for medicinal chemists seeking to address the cardiovascular safety concerns that have emerged with some COX-2 inhibitors, driving research into novel structural modifications that maintain anti-inflammatory efficacy while minimizing adverse effects.

Contemporary applications of this intermediate extend beyond traditional anti-inflammatory indications to include research into pain management protocols for specific conditions such as acute gouty arthritis, osteoarthritis, and rheumatoid arthritis. Clinical studies have demonstrated that etoricoxib, derived from this intermediate, provides significant pain relief comparable to traditional analgesics while offering improved gastrointestinal tolerability. These findings have positioned the compound at the center of ongoing research into personalized pain management strategies and combination therapies.

The compound's role in contemporary research is further enhanced by advances in computational drug design and molecular modeling techniques. Modern research utilizes sophisticated in silico approaches to predict and optimize the properties of derivatives based on this intermediate structure. These computational tools have accelerated the drug discovery process, enabling researchers to rapidly evaluate thousands of potential modifications and identify promising candidates for synthesis and biological evaluation. The integration of artificial intelligence and machine learning in drug discovery has elevated the importance of well-characterized intermediates like this compound as training sets for predictive algorithms.

属性

IUPAC Name |

1-(6-methylpyridin-3-yl)-2-(4-methylsulfonylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3S/c1-11-3-6-13(10-16-11)15(17)9-12-4-7-14(8-5-12)20(2,18)19/h3-8,10H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBFHILNBYXCJKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C(=O)CC2=CC=C(C=C2)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90432937 | |

| Record name | 2-[4-(Methanesulfonyl)phenyl]-1-(6-methylpyridin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221615-75-4 | |

| Record name | 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=221615-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221615754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[4-(Methanesulfonyl)phenyl]-1-(6-methylpyridin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.412 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(6-METHYLPYRIDIN-3-YL)-2-(4-(METHYLSULFONYL)PHENYL)ETHANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RCYJMCPV68 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Ozonolysis and Reductive Work-Up

Ozonolysis of 2-methyl-5-vinylpyridine followed by reductive cleavage yields 2-methylpyridine-5-carbaldehyde. Reductive agents like dimethyl sulfide or zinc-acetic acid are standard for stabilizing aldehydes post-ozonolysis.

Formation of N,N-Dialkylamino-(6-Methyl-3-Pyridyl)Acetonitrile

The aldehyde undergoes condensation with a dialkylamine and a cyanide source (e.g., KCN) to form N,N-dialkylamino-(6-methyl-3-pyridyl)acetonitrile. This Strecker-like reaction introduces the nitrile group critical for subsequent alkylation.

Alkylation with 4-(Methylsulfonyl)Benzyl Halide

The final step involves base-mediated alkylation using 4-(methylsulfonyl)benzyl halide (X = Cl, Br). Polar aprotic solvents like dimethylformamide (DMF) and bases such as potassium carbonate facilitate nucleophilic substitution, yielding the target compound.

Five-Step Synthesis from 4-(Methylthio)Benzyl Alcohol

This route employs 4-(methylthio)benzyl alcohol as the phenylacetyl precursor, requiring oxidation to install the methylsulfonyl group:

Chlorination to 4-(Methylthio)Benzyl Chloride

Concentrated hydrochloric acid at 10–40°C converts 4-(methylthio)benzyl alcohol to its chloride derivative. Toluene is preferred for its immiscibility with aqueous HCl, simplifying isolation.

Cyanide Substitution to 4-(Methylthio)Phenylacetonitrile

Reaction with alkali metal cyanides (e.g., NaCN) in polar solvents replaces chloride with nitrile, forming 4-(methylthio)phenylacetonitrile. Elevated temperatures (50–80°C) enhance reaction rates.

Condensation with 6-Methylnicotinic Ester

The nitrile undergoes Claisen condensation with methyl 6-methylnicotinate under basic conditions (e.g., NaH), forming 3-[2-(4-(methylthio)phenyl)-2-cyanoacetyl]-6-methylpyridine.

Hydrolysis and Decarboxylation

Acidic hydrolysis (HCl, reflux) cleaves the ester and nitrile groups, followed by decarboxylation to yield 3-[2-(4-(methylthio)phenyl)acetyl]-6-methylpyridine.

Oxidation to Methylsulfonyl Derivative

Oxidation with hydrogen peroxide or peracetic acid converts the methylthio group to methylsulfonyl, finalizing the target compound. Catalytic vanadium or tungsten compounds may accelerate this step.

Phenylacetic Acid Ester Condensation Route

This two-step method simplifies the synthesis by leveraging ester enolate chemistry:

Base-Mediated Condensation

Phenylacetic acid ester reacts with phenyl 6-methylnicotinate in the presence of strong bases (e.g., LDA or KOtBu), forming 2-[4-(methylsulfonyl)phenyl]-3-(6-methylpyridin-3-yl)-3-oxopropionic acid ester via nucleophilic acyl substitution.

Hydrolysis and Decarboxylation

Acid or base hydrolysis (e.g., aqueous HCl or NaOH) followed by thermal decarboxylation eliminates CO₂, yielding the desired ethanone. Solvent systems like ethanol-water mixtures optimize yield.

Direct Coupling via Friedel-Crafts Acylation

A more recent approach avoids multi-step sequences by directly coupling 1-(6-methylpyridin-3-yl)ethanone with 4-(methylsulfonyl)benzyl derivatives:

Electrophilic Activation

The 4-(methylsulfonyl)benzyl compound (X = Cl, OTs) is activated using Lewis acids like AlCl₃ or FeCl₃, generating a reactive electrophile.

Friedel-Crafts Acylation

The activated species undergoes Friedel-Crafts alkylation with 1-(6-methylpyridin-3-yl)ethanone. Solvents such as dichloromethane or nitrobenzene stabilize the intermediate carbocation.

Work-Up and Purification

Neutralization with aqueous NaHCO₃ and recrystallization from ethanol-water mixtures afford high-purity product. This method reduces step count but requires stringent moisture control.

Comparative Analysis of Preparation Methods

Key Findings :

-

Step Efficiency : The Friedel-Crafts method is the shortest but demands anhydrous conditions, complicating industrial scale-up.

-

Safety : Ozonolysis in Method 1 poses explosion risks, whereas Method 2 uses safer cyanide substitutions.

-

Yield Optimization : Method 2’s oxidation step achieves >90% conversion when using H₂O₂ with catalytic Na₂WO₄.

-

Cost Considerations : Method 3’s reliance on strong bases (e.g., LDA) increases production costs compared to Methods 1 and 2 .

化学反应分析

1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the reduction of the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the methylsulfonyl group, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).

科学研究应用

Pharmaceutical Applications

1. COX-2 Inhibition

- The primary application of 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone is as a precursor in the synthesis of Etoricoxib, a drug used to treat pain and inflammation associated with arthritis and other conditions. Etoricoxib selectively inhibits cyclooxygenase-2 (COX-2), reducing the production of prostaglandins that cause inflammation and pain .

2. Synthesis Efficiency

- Recent advancements have focused on optimizing the synthesis process of this compound. A notable method involves a one-pot reaction that eliminates multiple synthesis steps, enhancing yield and reducing costs. This method avoids hazardous reagents like hydrogen peroxide, making it a safer alternative for industrial applications .

1. Synthesis Techniques

Research has demonstrated various synthetic routes for producing this compound, with emphasis on minimizing environmental impact and maximizing efficiency. For instance, a process developed by Lonza and Merck & Co. focuses on using readily available intermediates to streamline production .

2. Efficacy in Drug Development

Studies have shown that derivatives of this compound can lead to the development of new COX-2 inhibitors with improved efficacy and reduced side effects compared to traditional NSAIDs (non-steroidal anti-inflammatory drugs). This opens avenues for further research into related compounds for therapeutic purposes .

作用机制

The mechanism of action of 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone, enabling comparative analysis of their properties and applications:

Substituted Ethanones with Aryl and Sulfonyl Groups

Key Observations :

- Structural Impact on Activity: The 6-methylpyridine moiety in Ketosulfone enhances binding to COX-2 enzymes compared to simpler aryl groups in 137f or 137g . Amino-substituted derivatives (3d, 3e) exhibit antimicrobial properties due to the presence of electron-donating groups (e.g., methoxy, tolylamino), which modulate solubility and target affinity .

- Synthetic Utility :

Pyridine-Based CYP51 Inhibitors

Compounds like UDO and UDD () share a pyridine core but differ in substituents and mechanism:

- UDO: (S)-(4-Chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone.

- UDD : N-[4-(Trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine.

Comparison :

- Target Specificity : UDO and UDD inhibit CYP51 (a sterol 14α-demethylase), critical in treating Chagas disease, whereas Ketosulfone targets COX-2 .

- Structural Divergence : UDO/UDD feature piperazine/trifluoromethyl groups , enhancing parasitic selectivity, unlike Ketosulfone’s sulfonylphenyl group optimized for anti-inflammatory activity .

Piperazine-Linked Ethanones

Compounds such as 1-(4-aminophenyl)-2-(4-ethylpiperazin-1-yl)ethanone () demonstrate:

- Antimicrobial Activity: Thiazolidin-4-one derivatives derived from these ethanones show broad-spectrum activity against bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .

- Mechanistic Difference : Piperazine rings improve membrane penetration, contrasting with Ketosulfone’s rigid sulfonyl group favoring enzyme inhibition .

生物活性

1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone, commonly referred to as a synthetic intermediate in the production of Etoricoxib, is a compound with notable biological activity. Etoricoxib is a selective COX-2 inhibitor used primarily for pain relief and inflammation management, particularly in conditions like arthritis. This article explores the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₅H₁₅NO₃S

- Molecular Weight : 289.35 g/mol

- CAS Number : 221615-75-4

Pharmacological Significance

The primary significance of this compound lies in its role as an intermediate for Etoricoxib synthesis. As a COX-2 inhibitor, it functions by selectively inhibiting cyclooxygenase-2 (COX-2), an enzyme responsible for the formation of prostaglandins that mediate inflammation and pain.

The mechanism by which this compound exerts its biological effects includes:

- Inhibition of COX Enzymes : By selectively inhibiting COX-2, the compound reduces the synthesis of pro-inflammatory prostaglandins without significantly affecting COX-1, which is involved in protecting the gastric mucosa.

- Anti-inflammatory Effects : The reduction in prostaglandin levels leads to decreased inflammation and pain, making it effective in treating conditions such as osteoarthritis and rheumatoid arthritis.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antinociceptive | Effective in reducing pain responses in animal models |

| Anti-inflammatory | Demonstrated significant reduction in inflammatory markers |

| Antimicrobial | Potential activity against certain bacterial strains (specific studies needed) |

Case Studies and Research Findings

- Efficacy in Pain Management : In various studies involving animal models, compounds similar to this compound have shown significant antinociceptive effects. For instance, a study highlighted its effectiveness in reducing pain scores comparable to traditional NSAIDs .

- Inflammation Reduction : Research indicates that derivatives of this compound exhibit anti-inflammatory properties by lowering levels of cytokines such as TNF-alpha and IL-6 in vitro and in vivo .

- Antimicrobial Potential : Preliminary studies suggest that some pyridine derivatives may possess antimicrobial properties, particularly against Gram-positive bacteria. However, further research is required to establish the specific efficacy of this compound against various pathogens .

常见问题

What are the recommended synthetic methodologies for synthesizing 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone?

Level: Basic

Methodological Answer:

The compound is typically synthesized via Friedel-Crafts acylation or nucleophilic substitution reactions. For example:

- Friedel-Crafts Approach: Reacting 4-(methylsulfonyl)benzoyl chloride with 6-methylpyridine-3-yl derivatives in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions.

- Nucleophilic Substitution: Using a ketone intermediate, such as 2-(4-methylsulfonylphenyl)ethanone, and coupling it with a functionalized pyridine derivative.

Yields exceeding 80% have been reported using optimized reaction conditions (e.g., reflux in toluene for 6–8 hours) .

How can Tafel polarization measurements be applied to assess the electrochemical stability of this compound?

Level: Advanced

Methodological Answer:

Tafel polarization is used to study corrosion or redox behavior. For this compound:

Prepare an electrochemical cell with the compound dissolved in a suitable electrolyte (e.g., 0.1 M H₂SO₄).

Use a three-electrode system (working electrode, reference electrode, counter electrode).

Scan potentials from -0.5 V to +0.5 V vs. SCE (saturated calomel electrode) at a rate of 1 mV/s.

Analyze the Tafel slope to determine corrosion current density (icorr) and evaluate stability.

This method is critical for applications in electrochemical sensors or materials science .

What safety protocols are essential for handling this compound in laboratory settings?

Level: Basic

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation: Use a chemical fume hood to prevent inhalation of dust or vapors.

- Storage: Keep in airtight containers at room temperature, away from oxidizing agents.

- Spill Management: Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste .

What computational methods are suitable for predicting the electronic properties of this compound?

Level: Advanced

Methodological Answer:

- Density Functional Theory (DFT): Calculate HOMO-LUMO gaps, dipole moments, and electrostatic potential maps using software like Gaussian or ORCA.

- QSPR Models: Relate structural features (e.g., sulfonyl group) to properties like solubility or reactivity.

- Molecular Dynamics (MD): Simulate interactions with biological targets (e.g., enzymes) to predict binding affinities.

These methods require validation against experimental data (e.g., X-ray crystallography or spectroscopy) .

What spectroscopic techniques are used to characterize this compound, and what key data are observed?

Level: Basic

Methodological Answer:

How does the methylsulfonyl group influence the compound's biological activity in drug discovery?

Level: Advanced

Methodological Answer:

The sulfonyl group enhances:

- Hydrogen Bonding: Interactions with enzyme active sites (e.g., COX-2 inhibition).

- Metabolic Stability: Resistance to oxidative degradation.

- Solubility: Improved pharmacokinetics due to polar sulfonyl moiety.

Structure-activity relationship (SAR) studies require modifying the sulfonyl group and comparing IC₅₀ values in enzyme assays .

What challenges arise in achieving high-purity batches of this compound, and how are they addressed?

Level: Basic

Methodological Answer:

- Challenge 1: Residual solvents (e.g., toluene) from synthesis.

- Solution: Rotary evaporation followed by vacuum drying.

- Challenge 2: Byproducts from incomplete reactions.

- Solution: Column chromatography (silica gel, ethyl acetate/hexane eluent).

Purity >98% is confirmed via HPLC with a C18 column and UV detection at 254 nm .

- Solution: Column chromatography (silica gel, ethyl acetate/hexane eluent).

How does X-ray crystallography data inform the compound's reactivity and intermolecular interactions?

Level: Advanced

Methodological Answer:

Crystal structure analysis reveals:

- Packing Motifs: Hydrogen bonding between sulfonyl oxygen and pyridine nitrogen.

- Torsional Angles: Conformational flexibility of the ethanone linker.

- Reactivity Hotspots: Electron-deficient regions (e.g., pyridine ring) prone to nucleophilic attack.

Such data guide derivatization strategies for targeted modifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。